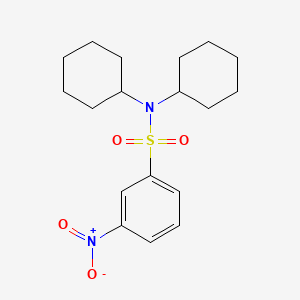

![molecular formula C24H20N2O4S B5187276 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline](/img/structure/B5187276.png)

4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline, commonly known as Bisphenol S (BPS), is an organic compound used as a replacement for Bisphenol A (BPA) in many consumer products. BPS is a colorless crystalline solid with a molecular weight of 364.42 g/mol. It is widely used in the production of plastics, thermal paper, and epoxy resins.

Mécanisme D'action

4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline acts as an endocrine disruptor by binding to estrogen receptors and activating them. This leads to the activation of various signaling pathways and gene expression changes. 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has also been found to affect other signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Biochemical and Physiological Effects:

4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has been shown to have a range of biochemical and physiological effects. In vitro studies have found that 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline can affect cell proliferation, differentiation, and apoptosis. 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has also been found to affect the expression of genes involved in lipid metabolism, glucose metabolism, and inflammation. In vivo studies have found that 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline exposure can lead to changes in reproductive function, behavior, and metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has several advantages as a research tool. It is relatively easy to synthesize and can be used in a variety of assays to study its effects on cells and tissues. However, 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline also has several limitations. It can be difficult to control for exposure levels in in vivo studies, and the effects of 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline can vary depending on the dose and duration of exposure. Additionally, 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline can interact with other chemicals and environmental factors, which can complicate the interpretation of results.

Orientations Futures

There are several areas of research that could be pursued to further understand the effects of 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline. One area of interest is the potential for 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline to affect the microbiome. Recent studies have found that 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline exposure can alter the composition of gut bacteria in mice, which could have implications for human health. Another area of interest is the potential for 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline to affect brain function. Studies have found that 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline exposure can lead to changes in behavior and brain function in mice, but more research is needed to understand the mechanisms involved. Finally, there is a need for more research on the long-term effects of 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline exposure on human health, particularly in vulnerable populations such as children and pregnant women.

In conclusion, 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline is a widely used compound that has been found to have potential health effects. While 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has several advantages as a research tool, there are also limitations to its use. Future research should focus on understanding the mechanisms of 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline action and its potential effects on human health.

Méthodes De Synthèse

4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline is synthesized by reacting 4,4'-dichlorodiphenyl sulfone with 3,1-phenylene diamine in the presence of a base. The reaction takes place at a high temperature and yields 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline as a white solid.

Applications De Recherche Scientifique

4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has been widely studied for its potential health effects. It is known to have estrogenic activity, which means that it can mimic the effects of estrogen in the body. 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has been found to interact with estrogen receptors and affect gene expression in cells. This has led to concerns about its potential to disrupt the endocrine system and cause adverse health effects.

Propriétés

IUPAC Name |

4-[3-[3-(4-aminophenoxy)phenyl]sulfonylphenoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c25-17-7-11-19(12-8-17)29-21-3-1-5-23(15-21)31(27,28)24-6-2-4-22(16-24)30-20-13-9-18(26)10-14-20/h1-16H,25-26H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZOONBAZHZSEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(3-(4-aminophenoxy)phenyl)sulfone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

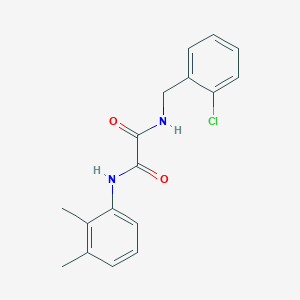

![3-bromo-5-(4-methoxyphenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5187201.png)

![5-{3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5187213.png)

![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5187218.png)

![(3aS*,6aR*)-N-butyl-3-(3,4-dimethoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5187236.png)

![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187238.png)

![3-({4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B5187251.png)

![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5187258.png)

![2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}nicotinic acid](/img/structure/B5187277.png)

![N-cyclohexyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5187284.png)

![5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5187291.png)

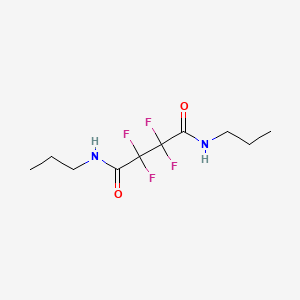

![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide](/img/structure/B5187303.png)